molecular formula C24H20ClN3O3S B5213397 N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide

N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide

Cat. No.: B5213397
M. Wt: 466.0 g/mol
InChI Key: HNGYDPMQSFSJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide typically involves multiple steps. One common method includes the reaction of 5-chloro-1,3-benzoxazole with 3-aminophenyl isothiocyanate under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit the proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. This leads to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide
  • N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide

Uniqueness

N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide stands out due to its unique propoxy group, which enhances its solubility and bioavailability compared to its analogs. This makes it a more effective candidate for pharmaceutical applications .

Properties

IUPAC Name

N-[[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3S/c1-2-12-30-19-9-6-15(7-10-19)22(29)28-24(32)26-18-5-3-4-16(13-18)23-27-20-14-17(25)8-11-21(20)31-23/h3-11,13-14H,2,12H2,1H3,(H2,26,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGYDPMQSFSJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.